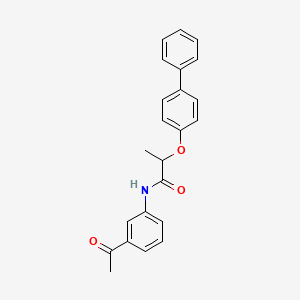![molecular formula C16H20N4O2 B4172113 N-(2-ethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B4172113.png)
N-(2-ethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide
説明
N-(2-ethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide, commonly known as EIPA, is a selective inhibitor of Na+/H+ exchanger isoform 1 (NHE1). It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
EIPA selectively inhibits N-(2-ethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide, which is a membrane protein that regulates intracellular pH by exchanging extracellular Na+ for intracellular H+. This compound is overexpressed in many cancer cells, where it contributes to tumor growth and metastasis by promoting cell migration and invasion. By inhibiting this compound, EIPA reduces intracellular pH and impairs the ability of cancer cells to migrate and invade. EIPA also protects the heart from ischemia-reperfusion injury by reducing intracellular Na+ overload and preventing the activation of apoptotic pathways.
Biochemical and Physiological Effects
EIPA has been shown to reduce intracellular pH and to inhibit cell migration and invasion in cancer cells. It also protects the heart from ischemia-reperfusion injury by reducing intracellular Na+ overload and preventing the activation of apoptotic pathways. In addition, EIPA has been shown to improve cardiac function in animal models of heart failure and to have potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
The main advantage of EIPA is its selectivity for N-(2-ethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide, which makes it a valuable tool for studying the role of this compound in various diseases. However, EIPA has some limitations, including its relatively low potency and its potential off-target effects on other NHE isoforms. In addition, EIPA has poor solubility in water, which can limit its use in some experiments.
将来の方向性
There are several potential future directions for research on EIPA. One area of interest is the development of more potent and selective N-(2-ethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide inhibitors based on the structure of EIPA. Another area of interest is the investigation of the potential therapeutic applications of EIPA in other diseases, such as diabetes and inflammatory disorders. Finally, the potential synergistic effects of EIPA with other drugs or therapies should be explored, as this could enhance its therapeutic efficacy.
科学的研究の応用
EIPA has been studied extensively for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit tumor growth and metastasis by blocking the activity of N-(2-ethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide, which is overexpressed in many cancer cells. EIPA has also been shown to protect the heart from ischemia-reperfusion injury and to improve cardiac function in animal models of heart failure. In addition, EIPA has been studied for its potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
N'-(2-ethylphenyl)-N-(3-imidazol-1-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-2-13-6-3-4-7-14(13)19-16(22)15(21)18-8-5-10-20-11-9-17-12-20/h3-4,6-7,9,11-12H,2,5,8,10H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMDYRXJIFHJBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(1H-1,2,4-triazol-5-ylthio)acetyl]amino}benzamide](/img/structure/B4172031.png)

![N-(4-bromophenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide](/img/structure/B4172038.png)
![N-({4-[4-nitro-3-(1-piperidinyl)phenyl]-1-piperazinyl}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4172053.png)
![methyl 4-chloro-3-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B4172065.png)
![3-bromo-4-ethoxy-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide](/img/structure/B4172073.png)

![2-{5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4172095.png)

![2-{[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4172106.png)
![2-{[(3-nitrophenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4172116.png)
![N-(2,5-dimethylphenyl)-2-(2-methoxy-4-{[(4-phenoxyphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B4172119.png)


